molecular formula C6H8ClN3 B11716155 3-Chloro-5-hydrazinyl-4-methylpyridine

3-Chloro-5-hydrazinyl-4-methylpyridine

Cat. No.: B11716155
M. Wt: 157.60 g/mol
InChI Key: WDLKFECXCJOAEA-UHFFFAOYSA-N
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Description

3-Chloro-5-hydrazinyl-4-methylpyridine is a pyridine derivative characterized by substituents at the 3-, 4-, and 5-positions: a chlorine atom, a methyl group, and a hydrazinyl group, respectively. Hydrazinyl groups are reactive moieties often exploited in heterocyclic chemistry, such as forming triazoles or coordinating with metals . The chloro and methyl substituents may influence electronic and steric properties, affecting reactivity and biological activity.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(5-chloro-4-methylpyridin-3-yl)hydrazine

InChI

InChI=1S/C6H8ClN3/c1-4-5(7)2-9-3-6(4)10-8/h2-3,10H,8H2,1H3

InChI Key

WDLKFECXCJOAEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1NN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-hydrazinyl-4-methylpyridine typically involves the chlorination of 4-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hydrazinyl-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-5-hydrazinyl-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The following table highlights key structural and synthetic differences between 3-chloro-5-hydrazinyl-4-methylpyridine and analogs:

Compound Name Substituents (Positions) Functional Groups Synthesis Method Reported Applications
This compound Cl (3), CH₃ (4), NHNH₂ (5) Hydrazinyl, Chloro, Methyl Likely via hydrazine substitution (inferred) Intermediate (e.g., triazole synthesis)
4-Chloro-5-methoxypyridin-3-amine Cl (4), OCH₃ (5), NH₂ (3) Amino, Methoxy, Chloro Not specified Potential pharmaceutical use
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Cl (2), NH₂ (2), substituted phenyl (5) Amino, Chloro, Aromatic groups Ethanol/piperidine-mediated cyclization Antimicrobial agents
4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine Cl (4), CN (3), OCH₃ (6) Cyano, Chloro, Methoxy DMF-mediated coupling Complex heterocycle synthesis
Key Observations:
  • Substituent Positions : The placement of chlorine at the 3-position in the target compound contrasts with its 4-position in 4-chloro-5-methoxypyridin-3-amine. This positional difference may alter electrophilic substitution reactivity and intermolecular interactions .
  • Functional Groups: The hydrazinyl group in the target compound is rare among analogs, which more commonly feature amino or cyano groups. Hydrazinyl’s nucleophilic nature enables unique reactivity, such as forming triazoles (e.g., in ’s synthesis of triazole-containing compounds) .

Purification and Characterization

  • Purification : Flash chromatography (as in ) is a common method for isolating hydrazinylpyridines due to their polar nature . This contrasts with ’s derivatives, which may require recrystallization due to their aromatic complexity .
  • Characterization : Spectroscopic techniques (IR, NMR, mass spectrometry) are standard for confirming hydrazinyl and chloro substituents, as seen in and .

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